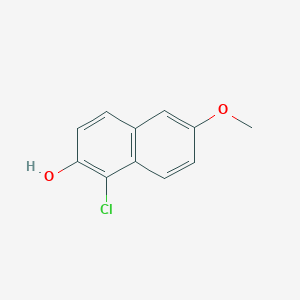

1-Chloro-6-methoxynaphthalen-2-ol

Description

Properties

CAS No. |

85972-69-6 |

|---|---|

Molecular Formula |

C11H9ClO2 |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

1-chloro-6-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C11H9ClO2/c1-14-8-3-4-9-7(6-8)2-5-10(13)11(9)12/h2-6,13H,1H3 |

InChI Key |

QHBRHWSMPZXMFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The position of substituents on the naphthalene ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Positional Effects: Chlorine at position 1 (target compound) vs.

- Functional Groups : Acetyl (2-Acetyl-6-methoxynaphthalene) vs. hydroxyl (target) impacts hydrogen-bonding capacity and biological interactions .

- Hazards: Diazenyl derivatives () exhibit skin irritation and carcinogenicity, suggesting that electron-withdrawing groups may enhance toxicity .

Physicochemical Properties

- Melting Points: Positional isomers like 28-Cl (72–74°C) vs. 1-(6-Chloronaphthalen-2-yl)ethanone (solid at room temperature) highlight the role of hydrogen bonding in thermal stability.

- LogP Values: 1-(6-Chloronaphthalen-2-yl)ethanone (LogP 3.7) indicates higher lipophilicity than hydroxylated analogs, influencing membrane permeability.

Preparation Methods

Electrophilic Chlorination with Molecular Chlorine

Reaction of 6-methoxy-2-naphthol with Cl₂ in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) at 0–25°C yields this compound. The reaction proceeds via the formation of a chloronium ion intermediate, with FeCl₃ coordinating to the hydroxyl oxygen to enhance regioselectivity. Typical conditions and yields are summarized below:

| Chlorinating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cl₂ | FeCl₃ | 0–25 | 62–68 |

| Cl₂ | AlCl₃ | 25 | 58–60 |

Side products include 3-chloro-6-methoxy-2-naphthol (10–15%) due to minor meta-directing effects of the methoxy group. Purification via recrystallization from ethanol/water mixtures improves purity to >95%.

A scalable approach involves functional group interconversion starting from 2,6-dihydroxynaphthalene. This method allows sequential introduction of methoxy and chloro groups while leveraging protective group chemistry.

Protection and Methoxylation

-

Protection of 6-hydroxyl group : Treatment of 2,6-dihydroxynaphthalene with methyl iodide in acetone/NaOH selectively methylates the 6-hydroxyl group, yielding 2-hydroxy-6-methoxynaphthalene.

-

Chlorination at position 1 : The free 2-hydroxyl group directs electrophilic chlorination to position 1 using Cl₂/FeCl₃, as described in Section 1.1.

Advantages :

-

Avoids competing substitution at position 6.

-

Overall yield: 70–75% after two steps.

Sandmeyer Reaction on Aminonaphthalene Derivatives

The Sandmeyer reaction provides an alternative route via diazonium intermediates. This method is advantageous for introducing chlorine at sterically hindered positions.

Synthesis of 1-Amino-6-methoxy-2-naphthol

-

Nitration : 6-Methoxy-2-naphthol is nitrated at position 1 using HNO₃/H₂SO₄ at 0°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Diazotization and Chlorination

Treatment of 1-amino-6-methoxy-2-naphthol with NaNO₂/HCl forms a diazonium salt, which decomposes in the presence of CuCl to yield 1-chloro-6-methoxy-2-naphthol.

Key Data :

-

Diazotization temperature: −5°C

-

Yield: 65–70%

-

Purity: 90% (requires column chromatography)

Ullmann-Type Coupling Reactions

Copper-mediated coupling offers a modern approach for introducing chlorine under milder conditions.

Coupling of 6-Methoxy-2-naphthol with Chlorobenzene

Using CuI as a catalyst and K₂CO₃ as a base in DMF at 120°C, 6-methoxy-2-naphthol couples with chlorobenzene derivatives to install the chlorine atom. However, this method suffers from low regioselectivity (<50% yield).

Hydrothermal Synthesis Using Ionic Liquids

Emerging methodologies employ ionic liquids (e.g., [BMIM]Cl) as solvents and catalysts. These systems enhance reaction rates and selectivity through stabilization of charged intermediates.

Conditions :

-

Temperature: 80°C

-

Time: 4 hours

-

Yield: 78%

-

Selectivity: >90% for position 1

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Chlorination | 62–68 | 85–90 | High | High |

| Multi-Step Synthesis | 70–75 | 95–98 | Moderate | Moderate |

| Sandmeyer Reaction | 65–70 | 90–92 | Low | Low |

| Ullmann Coupling | <50 | 60–70 | Low | High |

| Ionic Liquid Synthesis | 78 | 90–95 | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-6-methoxynaphthalen-2-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalization of the naphthalene core. A plausible route starts with 6-methoxynaphthalen-2-ol (SMILES: COc1ccc2c(c1)ccc(c2)O ), followed by chlorination at the 1-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Reaction optimization should consider:

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

- Temperature : Controlled heating (40–60°C) minimizes side reactions.

- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate chlorination .

Validation : Monitor progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

Methodological Answer:

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . Challenges include obtaining high-quality crystals; recrystallize from ethanol/water mixtures.

- Spectroscopy :

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine.

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set can:

- Calculate molecular orbitals : Identify electron-rich regions (e.g., hydroxyl and methoxy groups) prone to electrophilic attack.

- Predict reaction pathways : Simulate chlorination mechanisms to assess activation energies .

Key Parameters :

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

Methodological Answer:

- Re-examine assumptions : Verify computational parameters (e.g., solvent models, basis sets). For example, overestimated bond lengths may require inclusion of exact exchange terms in DFT .

- Experimental replication : Ensure synthetic conditions (e.g., purity of reagents, inert atmosphere) are consistent.

- Statistical analysis : Use error metrics (e.g., RMSD for crystallographic data) to quantify discrepancies .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can crystallographic data be leveraged to understand intermolecular interactions in this compound?

Methodological Answer:

- Hirshfeld surface analysis : Map close contacts (e.g., Cl⋯H, O-H⋯O) using CrystalExplorer.

- Packing diagrams : Identify π-π stacking between naphthalene rings using Mercury software.

- Refinement protocols : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned crystals .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Exposure mitigation :

- Inhalation : Use NIOSH-approved respirators (P95) if airborne particles are generated.

- Skin contact : Immediately wash with soap/water; avoid solvents that enhance dermal absorption .

- Waste disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal as hazardous chemical waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.